5-bromo-N,4-dimethylpyridin-2-amine
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Overview
Description
5-bromo-N,4-dimethylpyridin-2-amine is a brominated pyridine derivative with the molecular formula C7H9BrN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 2-amino-4,6-dimethylpyridine using bromine in the presence of a suitable solvent . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are essential for these reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
5-bromo-N,4-dimethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s derivatives are explored for their electronic and optical properties, making them suitable for use in organic electronics and photonics.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyridine: Another brominated pyridine derivative with similar reactivity but different substitution patterns.
5-bromo-2-(dimethylamino)pyrimidine: A structurally related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-bromo-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
5-bromo-N,4-dimethylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIWBIDASVEIBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565602 |
Source
|
Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-99-4 |
Source
|
Record name | 5-Bromo-N,4-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155789-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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